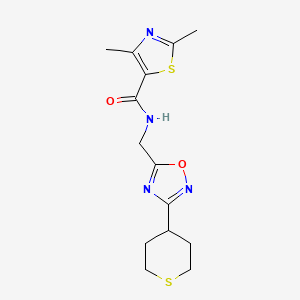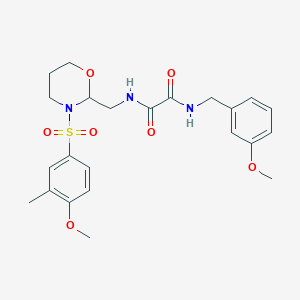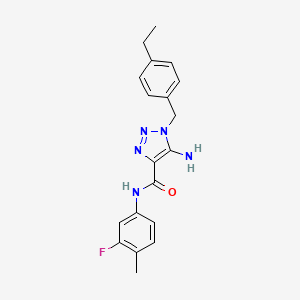![molecular formula C22H27ClFN3O3S2 B2753359 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216593-76-8](/img/structure/B2753359.png)
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticide Development
Flubendiamide is a revolutionary class of insecticide with a unique chemical structure that exhibits extreme efficacy against lepidopterous pests, including resistant strains. Its distinctive structural features, such as a heptafluoroisopropyl group and an iodine atom, contribute to its novel mode of action, distinct from commercial insecticides, offering a promising option for integrated pest management programs Tohnishi et al., 2005.
Antimicrobial and Antifungal Agents
The creation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, through the reaction of naproxenoyl chloride with various amino compounds, has led to significant antibacterial and antifungal activities. These compounds, especially N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives, demonstrated comparable or superior antimicrobial activity against several strains to standard agents like Ampicillin and Flucanazole, indicating their potential as novel antimicrobial and antifungal agents Helal et al., 2013.
Anticonvulsant Development
A novel class of 2-[(arylalky)amino]alkanamide derivatives has been discovered, stemming from the structural lead of milacemide. These compounds showed potent anticonvulsant activity and excellent safety profiles in preclinical tests, with PNU-151774E emerging as a promising candidate due to its potent activity and high therapeutic indexes in various animal models. This class of compounds represents a significant advancement in the search for safer and more effective anticonvulsant agents Pevarello et al., 1998.
Anticancer Agents
The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have led to compounds with moderate to excellent anticancer activity against various cancer cell lines (MCF-7, A549, Colo-205, A2780). Some derivatives demonstrated higher activity than the reference drug, etoposide, highlighting their potential as effective anticancer agents Ravinaik et al., 2021.
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for Al3+ and Zn2+ ions. These compounds exhibit significant solvatochromic behavior, large Stokes shifts, and high sensitivity and selectivity towards Al3+/Zn2+, making them excellent candidates for detecting these metal ions in various applications [Suman etal., 2019](https://consensus.app/papers/benzimidazole-benzothiazole-conjugated-schiff-base-suman/d57a94c0dd9b545d9b5282912c372c6d/?utm_source=chatgpt).
Near-Infrared pH Probes
Diaminodibenzoxanthenium-based probes have been introduced as pH sensors that operate in strong acidic conditions, showing pH-dependent near-infrared OFF–ON emission. Their significant fluorescent intensity increase and lower pKa values in the acidic range make them valuable tools for applications requiring pH monitoring in harsh conditions Zhan et al., 2016.
Carbonic Anhydrase IX Inhibitors for Cancer Therapy
Research into halogenated sulfonamides has uncovered potent inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. Compounds such as 3-fluoro-5-chloro-4-aminobenzenesulfonamide and acetazolamide showed notable inhibition, suggesting a path toward CA IX-selective inhibitors with potential as antitumor agents Ilies et al., 2003.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S2.ClH/c1-3-25(4-2)14-15-26(22-24-21-18(23)11-8-12-19(21)30-22)20(27)13-16-31(28,29)17-9-6-5-7-10-17;/h5-12H,3-4,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBHLKISDPURIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2753283.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)

![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)
